6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the CAS Number: 1781102-25-7 . It has a molecular weight of 226.08 . It is in powder form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . These compounds were synthesized based on scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H8BrN3/c1-5-8-7 (12 (2)11-5)3-6 (9)4-10-8/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 226.08 . It is in powder form .Scientific Research Applications
Heterocyclic Compound Synthesis
A key aspect of research involving 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is its role in the synthesis of heterocyclic compounds. For example, the work by Mohareb and MegallyAbdo (2015) demonstrates the use of 3-bromoacetylcoumarin, a compound with some structural similarity, as a starting material for synthesizing various heterocyclic derivatives including pyran, pyridine, and pyrazole derivatives. These compounds exhibited significant cytotoxic effects against various human cancer cell lines, showcasing their potential in anticancer research (Mohareb & MegallyAbdo, 2015).
Coordination Chemistry and Metal Complexes
Research on pyrazolylpyridine derivatives, closely related to the target compound, highlights their application in coordination chemistry and the formation of metal complexes. Omondi et al. (2018) and Nyamato et al. (2016) explored the synthesis and kinetics of substitution reactions of pyrazolylpyridine derivatives with metals such as ruthenium and nickel, respectively. These complexes showed potential for applications ranging from catalysis to the study of reaction mechanisms in organometallic chemistry (Omondi et al., 2018); (Nyamato et al., 2016).
Antibacterial and Antimicrobial Applications
The synthesis of new polyheterocyclic ring systems derived from similar compounds, as described by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019), involves the creation of pyrazolo[3,4-b]pyridine-based heterocycles. These compounds were evaluated for their in vitro antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019).
Polymerization and Material Science
In the realm of material science, the synthesis of nickel(II) complexes bearing pyrazolylpyridines has implications for ethylene oligomerization, as investigated by Nyamato et al. (2016). These complexes serve as catalysts in producing specific oligomers, underlining the importance of such compounds in polymer science and industrial applications (Nyamato et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-7(12(2)11-5)3-6(9)4-10-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKPEUPMSQGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781102-25-7 |
Source
|
Record name | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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